N-{4-[acetyl(methyl)amino]phenyl}-4,5-dimethoxy-2-nitrobenzamide
Description
N-{4-[acetyl(methyl)amino]phenyl}-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 2-position, dimethoxy (-OCH₃) substituents at the 4- and 5-positions of the benzamide core, and a 4-[acetyl(methyl)amino]phenyl group as the N-substituent. The acetyl(methyl)amino group introduces both hydrogen-bonding capacity and steric bulk, while the nitro and methoxy groups contribute electron-withdrawing and electron-donating properties, respectively. Such modifications are common in medicinal and agrochemical research, where benzamide derivatives are explored for enzyme inhibition, fluorescence properties, or pesticidal activity .
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c1-11(22)20(2)13-7-5-12(6-8-13)19-18(23)14-9-16(26-3)17(27-4)10-15(14)21(24)25/h5-10H,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDNAXXUOUUVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Acetylation: The acetyl group is introduced via acetylation reactions, commonly using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Methoxylation: The methoxy groups are typically introduced via methylation reactions, using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[acetyl(methyl)amino]phenyl}-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an aniline derivative, while substitution reactions can yield a variety of functionalized benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[acetyl(methyl)amino]phenyl}-4,5-dimethoxy-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-{4-[acetyl(methyl)amino]phenyl}-4,5-dimethoxy-2-nitrobenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl(methyl)amino group can form hydrogen bonds, while the nitro and methoxy groups can participate in various electronic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Nitro vs.
- Methoxy vs. Ethoxymethoxy : The 4,5-dimethoxy groups may improve solubility in polar solvents compared to bulkier ethoxymethoxy substituents in etobenzanid .
- Acetylamino vs.
Spectroscopic and Physical Properties
Fluorescence studies of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide revealed that methoxy and methyl groups enhance fluorescence intensity due to electron-donating effects . In contrast, the nitro group in the target compound is a known fluorescence quencher, suggesting reduced emission properties compared to non-nitro analogs. Additionally, the acetyl(methyl)amino group may increase solubility in aqueous-organic mixtures compared to fully aromatic N-substituents like chlorophenyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
